Cas no 1807041-55-9 (Ethyl 3-cyano-2-fluoro-6-nitrobenzoate)

Ethyl 3-cyano-2-fluoro-6-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-2-fluoro-6-nitrobenzoate
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- インチ: 1S/C10H7FN2O4/c1-2-17-10(14)8-7(13(15)16)4-3-6(5-12)9(8)11/h3-4H,2H2,1H3
- InChIKey: WTACHSBVZWYPME-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C#N)C=CC(=C1C(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 95.9
Ethyl 3-cyano-2-fluoro-6-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007060-250mg |
Ethyl 3-cyano-2-fluoro-6-nitrobenzoate |
1807041-55-9 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
Alichem | A015007060-500mg |
Ethyl 3-cyano-2-fluoro-6-nitrobenzoate |
1807041-55-9 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
Alichem | A015007060-1g |
Ethyl 3-cyano-2-fluoro-6-nitrobenzoate |
1807041-55-9 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Ethyl 3-cyano-2-fluoro-6-nitrobenzoate 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
Ethyl 3-cyano-2-fluoro-6-nitrobenzoateに関する追加情報
Ethyl 3-cyano-2-fluoro-6-nitrobenzoate (CAS No. 1807041-55-9): A Comprehensive Overview
Ethyl 3-cyano-2-fluoro-6-nitrobenzoate (CAS No. 1807041-55-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the development of novel therapeutic agents and advanced chemical synthesis methodologies. Its molecular structure, featuring a benzoate ester group, cyano and fluoro substituents, and a nitro group, endows it with distinct reactivity and potential applications in various scientific domains.
The synthesis and application of Ethyl 3-cyano-2-fluoro-6-nitrobenzoate have been extensively studied in recent years, particularly in the context of medicinal chemistry. The presence of multiple reactive sites in its molecular framework allows for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Researchers have leveraged its properties to develop new methodologies for constructing heterocyclic compounds, which are integral to many modern pharmaceuticals.
In the realm of drug discovery, Ethyl 3-cyano-2-fluoro-6-nitrobenzoate has been explored as a precursor for several bioactive molecules. The cyano group, for instance, can be selectively reduced or converted into other functional groups, while the fluoro and nitro substituents contribute to the compound's electronic properties and potential interactions with biological targets. These features make it an attractive candidate for designing molecules with enhanced pharmacological profiles.
Recent advancements in computational chemistry have further highlighted the significance of Ethyl 3-cyano-2-fluoro-6-nitrobenzoate in drug design. Molecular modeling studies have demonstrated its potential as a scaffold for developing inhibitors targeting various disease-related enzymes and receptors. The nitro group, in particular, has been shown to enhance binding affinity through electrostatic interactions with specific amino acid residues in protein targets. This insight has spurred interest in its use as a building block for next-generation therapeutics.
The role of Ethyl 3-cyano-2-fluoro-6-nitrobenzoate extends beyond pharmaceutical applications. In materials science, its unique structural features make it a candidate for developing advanced polymers and coatings with tailored properties. The combination of electron-withdrawing groups such as the cyano and nitro moieties enhances its thermal stability and mechanical strength, making it suitable for high-performance materials.
The environmental impact of using Ethyl 3-cyano-2-fluoro-6-nitrobenzoate has also been a subject of interest. Researchers are investigating sustainable synthetic routes to minimize waste and energy consumption during its production. Green chemistry principles are being applied to develop eco-friendly methodologies that align with global efforts to reduce the environmental footprint of chemical manufacturing.
In conclusion, Ethyl 3-cyano-2-fluoro-6-nitrobenzoate (CAS No. 1807041-55-9) represents a versatile compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity make it a valuable asset in synthetic chemistry, while ongoing research continues to uncover new possibilities for its use in developing innovative solutions to complex scientific challenges.
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